

Deoxynojirimycin's Antiviral Arsenal: A Technical Guide to Inhibiting Enveloped Viruses

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Compound of Interest

Compound Name: *Deoxynojirimycin*

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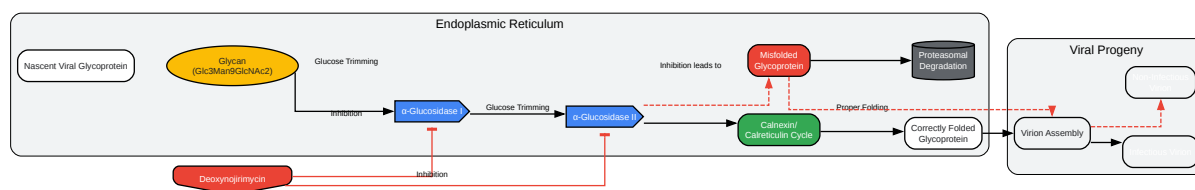
A Deep Dive into the Antiviral Mechanism and Therapeutic Potential of **Deoxynojirimycin** and its Derivatives Against a Broad Spectrum of Enveloped Viruses

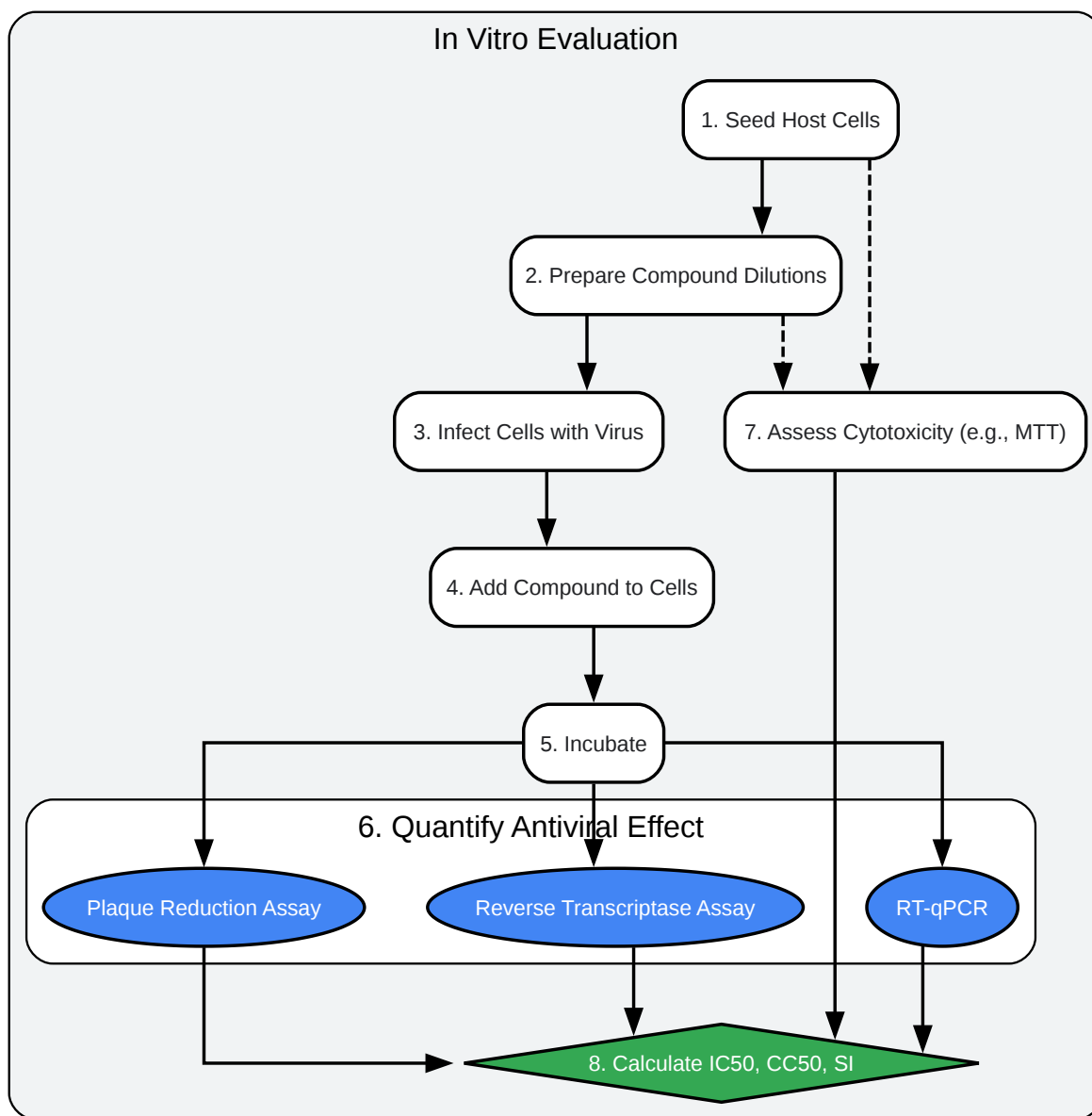
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the antiviral properties of **Deoxynojirimycin** (DNJ) and its derivatives. By targeting host α -glucosidases, these iminosugars disrupt the proper folding of viral glycoproteins, offering a broad-spectrum antiviral strategy against a multitude of enveloped viruses. This document provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, and detailed experimental protocols for the evaluation of these promising compounds.

Core Mechanism of Action: Inhibition of Host α -Glucosidases

Deoxynojirimycin and its N-alkylated derivatives exert their antiviral effects by competitively inhibiting the host's endoplasmic reticulum (ER) α -glucosidases I and II.[1][2][3] These cellular enzymes are critical for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.[1][4] This trimming process is an essential step in the calnexin/calreticulin cycle, a quality control system in the ER that ensures proper protein folding.[2]

By inhibiting these glucosidases, DNJ and its analogs prevent the removal of terminal glucose residues from the N-linked glycans of viral envelope glycoproteins.[2][5] This leads to misfolded glycoproteins that are often retained in the ER and targeted for degradation.[3][6] The incorporation of these aberrant glycoproteins into new virions can result in non-infectious viral particles with impaired ability to bind to and fuse with host cells.[3][6] This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance.[7]





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